molecular formula C28H39N3O2 B11639892 N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide

N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide

Katalognummer: B11639892
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: HLVWVJMDWSKULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide is a chemical compound known for its potent antagonistic properties against the constitutive androstane receptor (CAR). This compound exhibits high selectivity for CAR over other nuclear receptors, making it a valuable tool in scientific research .

Vorbereitungsmethoden

The synthesis of N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide involves multiple steps, starting with the preparation of the dibenzoazepine core. The diethylaminoacetyl group is then introduced through a series of reactions, including acetylation and amination. The final step involves the addition of the propylpentanamide group under specific reaction conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide is widely used in scientific research due to its selective antagonistic properties against CAR. Its applications include:

    Chemistry: Used as a reference compound in studies involving nuclear receptors and their ligands.

    Biology: Helps in understanding the role of CAR in various biological processes, including metabolism and detoxification.

    Medicine: Investigated for its potential therapeutic applications in diseases where CAR is implicated, such as certain cancers and metabolic disorders.

    Industry: Utilized in the development of new drugs and chemical probes targeting nuclear receptors.

Wirkmechanismus

The compound exerts its effects by binding to the CAR, thereby inhibiting its activity. This interaction prevents the activation of CAR target genes involved in various metabolic pathways. The molecular targets and pathways involved include the regulation of xenobiotic metabolism and energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide is unique due to its high selectivity for CAR over other nuclear receptors. Similar compounds include:

Eigenschaften

Molekularformel

C28H39N3O2

Molekulargewicht

449.6 g/mol

IUPAC-Name

N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-2-propylpentanamide

InChI

InChI=1S/C28H39N3O2/c1-5-11-23(12-6-2)28(33)29-24-18-17-22-16-15-21-13-9-10-14-25(21)31(26(22)19-24)27(32)20-30(7-3)8-4/h9-10,13-14,17-19,23H,5-8,11-12,15-16,20H2,1-4H3,(H,29,33)

InChI-Schlüssel

HLVWVJMDWSKULG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(CC)CC)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.